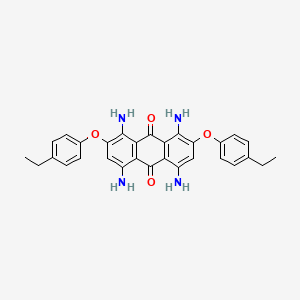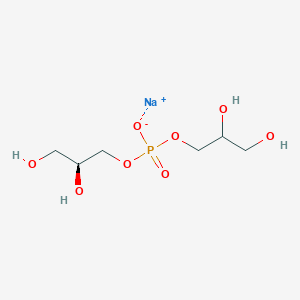
2-Chloro-5-ethynyl-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-ethynyl-3-methylpyridine is an organic compound with the molecular formula C8H6ClN It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynyl-3-methylpyridine can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs palladium-catalyzed cross-coupling reactions between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various derivatives of pyridine.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-ethynyl-3-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-ethynyl-3-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-5-ethynyl-3-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the chlorine atom can be substituted to introduce different functional groups. These interactions can modulate the activity of the compound and its derivatives in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyridine: A related compound with similar chemical properties.
2-Chloro-5-(chloromethyl)pyridine: Another derivative used in the synthesis of pharmaceuticals.
Uniqueness
2-Chloro-5-ethynyl-3-methylpyridine is unique due to the presence of both the ethynyl and chlorine functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H6ClN |
|---|---|
Molekulargewicht |
151.59 g/mol |
IUPAC-Name |
2-chloro-5-ethynyl-3-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-4-6(2)8(9)10-5-7/h1,4-5H,2H3 |
InChI-Schlüssel |
IBBICUDZVYGYDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1Cl)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine](/img/structure/B13123591.png)
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)
![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)
![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)

![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)




![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
